molecular formula C13H10N2O3S3 B2687140 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione CAS No. 496020-63-4

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione

Cat. No.: B2687140
CAS No.: 496020-63-4
M. Wt: 338.41
InChI Key: UMDGOHCADRSKAX-UHFFFAOYSA-N
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Description

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its inclusion of multiple heteroatoms, including oxygen, sulfur, and nitrogen, which contribute to its distinctive chemical properties and reactivity.

Scientific Research Applications

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione has several scientific research applications:

Preparation Methods

The synthesis of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a tricyclic imide substrate with tributylphosphine, carbon disulfide, and dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through the formation of an equilibrium mixture containing both an ylide form and a zwitterionic phosphonio dithiocarboxylate, which can be trapped by the addition of an aldehyde or a dipolarophile

Chemical Reactions Analysis

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The presence of multiple heteroatoms allows for various substitution reactions, particularly nucleophilic substitutions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.

Mechanism of Action

The mechanism of action of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione involves its interaction with specific molecular targets. The compound’s multiple heteroatoms allow it to form strong bonds with metal ions, particularly mercury. This interaction is facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the sulfur atoms play a crucial role in binding to the metal ions .

Comparison with Similar Compounds

Similar compounds to 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione include other tetracyclic compounds with multiple heteroatoms. Examples include:

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S3/c16-15(17)7-1-2-9-8(3-7)10-6(4-18-9)5-20-12-11(10)21-13(19)14-12/h1-3,6,10H,4-5H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDGOHCADRSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSC3=C(C2C4=C(O1)C=CC(=C4)[N+](=O)[O-])SC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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